2-(4-formylphenoxy)-N-phenylacetamide
CAS No.: 17172-54-2
Cat. No.: VC6747553
Molecular Formula: C15H13NO3
Molecular Weight: 255.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17172-54-2 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.273 |
| IUPAC Name | 2-(4-formylphenoxy)-N-phenylacetamide |
| Standard InChI | InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) |
| Standard InChI Key | WTFBRNOSAWNLFG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4-Formylphenoxy)-N-phenylacetamide features a central acetamide backbone substituted with a 4-formylphenoxy group at the second carbon and a phenyl group at the nitrogen atom. The presence of the formyl group (–CHO) at the para position of the phenoxy ring introduces electrophilic reactivity, enabling participation in condensation reactions, such as Knoevenagel reactions, to form derivatives like thiazolidinediones .
Key Structural Features:
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Phenoxy group: Enhances lipid solubility and influences pharmacokinetic properties.
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Formyl group: Serves as a reactive site for further chemical modifications.
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N-Phenylacetamide: Contributes to hydrogen bonding and protein interactions.
Spectral Characterization
The compound’s structure has been confirmed through comprehensive spectroscopic analysis:
Synthesis and Optimization Strategies
Conventional Synthesis Pathway
The synthesis of 2-(4-formylphenoxy)-N-phenylacetamide involves a three-step process :
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Synthesis of (4-Formylphenoxy)acetic Acid:
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Formation of 2-(4-Formylphenoxy)-N-Substituted Acetamide:
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Knoevenagel Condensation with 2,4-Thiazolidinedione:
Alternative Synthetic Routes
Vulcanchem reports a modified approach using 2-chloro-4-formylphenol and N-(3-chloro-4-methylphenyl)acetamide under catalytic conditions, achieving yields >85%. This method reduces reaction time to 1–2 hours and enhances scalability for industrial applications.
Biological Activities and Mechanistic Insights
Hypoglycemic Activity
In vivo studies in streptozotocin-induced diabetic rats demonstrated a 47% reduction in blood glucose levels at a dose of 50 mg/kg after 6 hours . The compound’s thiazolidinedione derivatives act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, enhancing insulin sensitivity and glucose uptake in adipose tissue .
Anti-Inflammatory Properties
2-(4-Formylphenoxy)-N-phenylacetamide inhibits pro-inflammatory cytokines (TNF-α, IL-6) by 40–50% in lipopolysaccharide-stimulated macrophages. Molecular docking studies suggest binding to cyclooxygenase-2 (COX-2) with a binding affinity of −8.2 kcal/mol, comparable to celecoxib (−8.5 kcal/mol).
Applications in Drug Discovery
Lead Compound for Antidiabetic Agents
The compound’s PPAR-γ agonist activity positions it as a candidate for developing dual-acting antidiabetic drugs that target both hyperglycemia and insulin resistance . Structural analogs with fluorinated phenyl groups show enhanced metabolic stability in hepatic microsomal assays.
COX-2 Inhibitor for Inflammation
With selective COX-2 inhibition (IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 15 μM), derivatives could offer gastrointestinal safety advantages over nonsteroidal anti-inflammatory drugs (NSAIDs).
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